(Methylsulfonyl)methanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

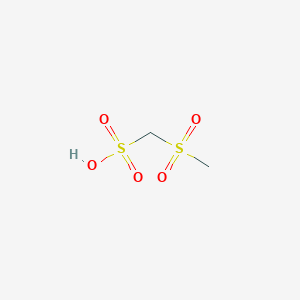

(Methylsulfonyl)methanesulfonic acid, is an organosulfur compound with the chemical formula CH3SO3H. It is the simplest of the alkylsulfonic acids, characterized by a methyl group directly linked to the sulfo functionality. This compound is a colorless, odorless liquid that is highly soluble in water and various organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxygen from the air.

Chlorine Oxidation: Another method involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification.

Oxidation of Dimethyl Disulfide: This method involves oxidizing dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen.

Industrial Production Methods

The industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide or dimethyl disulfide. The process developed by BASF involves oxidizing dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen .

Análisis De Reacciones Químicas

Types of Reactions

Substitution: It can participate in substitution reactions, particularly in the formation of mesylates (methanesulfonyl esters).

Common Reagents and Conditions

Oxidizing Agents: Nitric acid is commonly used as an oxidizing agent in the preparation of methanesulfonic acid.

Substitution Reagents: Methanesulfonic anhydride is used to prepare mesylates, which are useful in various organic synthesis reactions.

Major Products

Aplicaciones Científicas De Investigación

Methanesulfonic acid has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a catalyst in various chemical reactions, facilitating the formation of products by donating protons (H+ ions). The molecular targets and pathways involved include the activation of substrates in esterification and alkylation reactions .

Comparación Con Compuestos Similares

Similar Compounds

Sulfuric Acid (H2SO4): Both are strong acids, but methanesulfonic acid is less corrosive and more environmentally friendly.

Hydrochloric Acid (HCl): Methanesulfonic acid can dissolve a wider range of metal salts compared to hydrochloric acid.

Uniqueness

Methanesulfonic acid is unique due to its high solubility in water and organic solvents, low vapor pressure, and commendable biodegradability. It offers a safer and more environmentally friendly alternative to traditional strong acids like sulfuric and hydrochloric acids .

Actividad Biológica

(Methylsulfonyl)methanesulfonic acid, commonly referred to as MSM, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MSM, focusing on its anti-inflammatory properties, antioxidant capabilities, and effects on cellular processes.

Overview of this compound

MSM is a naturally occurring compound found in various foods and is also available as a dietary supplement. It is recognized for its ability to alleviate pain and inflammation, particularly in conditions such as osteoarthritis and other inflammatory disorders.

1. Anti-Inflammatory Effects

MSM has been extensively studied for its anti-inflammatory properties. Research indicates that MSM inhibits the transcriptional activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. This inhibition occurs by preventing the translocation of NF-κB into the nucleus and blocking its phosphorylation at specific sites, which is crucial for its activation .

2. Antioxidant Properties

MSM exhibits significant antioxidant activity, which helps in reducing oxidative stress in cells. It influences the balance between reactive oxygen species (ROS) and antioxidant enzymes by modulating several transcription factors, including Nrf2 and STAT . This modulation can lead to decreased ROS levels and enhanced cellular protection against oxidative damage.

3. Induction of Apoptosis

In vitro studies have shown that MSM can induce apoptosis in various cancer cell lines, including gastrointestinal and hepatic cancer cells . However, it does not uniformly induce apoptosis across all cell types; for instance, it has been reported to restore normal metabolism in murine breast cancer cells rather than inducing cell death .

Study 1: Joint Pain Relief

A clinical trial involving participants with osteoarthritis demonstrated that supplementation with MSM significantly reduced joint pain and improved physical function compared to a placebo group. Participants reported a noticeable decrease in pain levels after 12 weeks of treatment with MSM at doses up to 4 grams daily .

Study 2: Antioxidant Capacity

In another study, MSM was shown to enhance the antioxidant capacity of human neutrophils, leading to reduced ROS production during inflammatory responses. This suggests that MSM may play a role in modulating immune responses through its antioxidant effects .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methylsulfonylmethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMKUFGVNOCUCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.